molecular formula C17H19NO4 B3169785 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid CAS No. 93779-36-3

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid

Cat. No. B3169785
CAS RN: 93779-36-3
M. Wt: 301.34 g/mol
InChI Key: MQCLXWDVGKUKHB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid, also known as Boc-2-Na, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Studies

  • Ketenimines Synthesis : The compound has been involved in the synthesis of ketenimines. It's used in reactions with tert-butyl isocyanide and dialkyl acetylenedicarboxylates, highlighting its role in synthesizing complex organic molecules (Yavari, Nasiri, & Djahaniani, 2004).

  • Lipase-Catalyzed Reactions : It's employed in lipase-catalyzed reactions, particularly in the study of stereoisomers of certain compounds at low temperatures, indicating its utility in stereoselective synthesis (Sakai et al., 2005).

  • Cholinesterase Assays : It's utilized in the assay of cholinesterase, where it acts as a pro-enhancer in certain chemiluminescent reactions. This application shows its relevance in biochemical assays and diagnostics (Díaz et al., 1995).

  • Hydroxyl Protecting Group : The compound is reported to be useful as a hydroxyl protecting group in organic synthesis, demonstrating its significance in the synthesis of complex organic molecules (Daragics & Fügedi, 2010).

Biochemical and Pharmaceutical Research

  • Enzyme Inhibition Studies : It has been synthesized for use in enzyme inhibition studies, particularly for inhibiting Pseudomonas lipase, indicating its potential in developing biochemical tools or therapeutic agents (Lin, Shen, & Lin, 2011).

  • Aldose Reductase Inhibitors : Derivatives of this compound have been synthesized as aldose reductase inhibitors, showcasing its applicability in medicinal chemistry, particularly for treating conditions like diabetic complications (Da Settimo et al., 2005).

  • Asymmetric Hydrogenation in Drug Synthesis : It's used in the asymmetric hydrogenation of certain compounds, a key step in the synthesis of single enantiomer drugs, indicating its role in the pharmaceutical industry (Boaz et al., 2005).

Material Science and Catalysis

  • Catalysis Research : The compound is involved in research on catalysis, particularly in carbonylation reactions, underscoring its importance in industrial chemistry and material science (Cheung et al., 2006).

  • Self-assembly in Materials Science : It's used in the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, demonstrating its application in nanotechnology and materials science (Xu et al., 2009).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCLXWDVGKUKHB-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157597
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid

CAS RN

93779-36-3
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93779-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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